(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one

Catalog No.
S2891795
CAS No.
339279-44-6
M.F
C21H16ClF3N2O3S
M. Wt
468.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2...

CAS Number

339279-44-6

Product Name

(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one

IUPAC Name

(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propan-1-one

Molecular Formula

C21H16ClF3N2O3S

Molecular Weight

468.88

InChI

InChI=1S/C21H16ClF3N2O3S/c22-16-6-4-14(5-7-16)20-26-13-19(31-20)18(28)8-9-27-30-11-10-29-17-3-1-2-15(12-17)21(23,24)25/h1-7,9,12-13H,8,10-11H2/b27-9+

InChI Key

BLENRGWZGJGFIN-OXUBWTJQSA-N

SMILES

C1=CC(=CC(=C1)OCCON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

solubility

not available

The compound (3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one is a thiazole derivative characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a trifluoromethyl phenoxy moiety. Its molecular formula is C21H16ClF3N2O3SC_{21}H_{16}ClF_3N_2O_3S and it has a molar mass of 468.88 g/mol. The compound is notable for its potential biological applications, particularly in medicinal chemistry.

Typical of thiazole derivatives and oxime functionalities. Common reactions include:

  • Nucleophilic substitution: The presence of the trifluoromethyl group allows for nucleophilic attack at the carbon atom adjacent to the chlorine atom.
  • Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield corresponding ketones or amines.
  • Reduction: The oxime can also be reduced to an amine using reducing agents like lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial properties: Thiazole derivatives are known for their ability to inhibit bacterial growth.
  • Anticancer activity: Some thiazole compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Certain derivatives may modulate inflammatory pathways.

The synthesis of (3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the thiazole ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the chlorophenyl group: Electrophilic aromatic substitution can be utilized to attach the chlorophenyl moiety.
  • Oxime formation: Reacting the ketone with hydroxylamine hydrochloride followed by treatment with an acid catalyst.
  • Final coupling reactions: To introduce the trifluoromethyl phenoxy group via nucleophilic substitution or coupling reactions.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural chemicals: Due to its potential bioactivity, it may serve as a pesticide or herbicide candidate.
  • Research tools: Useful in studying biological pathways involving thiazole derivatives.

Interaction studies are critical for understanding the pharmacodynamics of this compound. Potential interactions include:

  • Protein binding studies: Assessing how well the compound binds to target proteins can inform its efficacy and safety profile.
  • Enzyme inhibition assays: Investigating whether it inhibits specific enzymes related to disease pathways could reveal therapeutic potential.

Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with (3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one, including:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-methylthiazoleThiazole ring, Chlorine substituentAntimicrobial
2-(4-Chlorophenyl)-1,3-thiazoleThiazole ring, Chlorophenyl groupAnticancer
5-(Trifluoromethyl)thiazoleThiazole ring, Trifluoromethyl groupAntiparasitic

Uniqueness

The uniqueness of (3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one lies in its combination of multiple bioactive functionalities, particularly the trifluoromethyl phenoxy group which enhances lipophilicity and potentially increases biological activity compared to simpler thiazole derivatives.

XLogP3

6

Dates

Last modified: 08-17-2023

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